4-Methoxynonan-2-one
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Overview
Description
4-Methoxynonan-2-one is an organic compound with the molecular formula C10H20O2 It is a ketone with a methoxy group attached to the fourth carbon and a nonanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxynonan-2-one can be synthesized through several methods. One common approach involves the alkylation of 4-methoxybutan-2-one with a suitable alkyl halide under basic conditions. Another method includes the oxidation of 4-methoxynonanol using an oxidizing agent like pyridinium chlorochromate (PCC).
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The starting material, 4-methoxynonanol, is oxidized using industrial oxidizing agents under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids.
Reduction: It can be reduced to 4-methoxynonanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products:
Oxidation: Carboxylic acids.
Reduction: 4-Methoxynonanol.
Substitution: Various substituted nonanones depending on the nucleophile used.
Scientific Research Applications
4-Methoxynonan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in industrial processes.
Mechanism of Action
The mechanism of action of 4-Methoxynonan-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The methoxy group and the ketone functionality play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes through its chemical reactivity.
Comparison with Similar Compounds
4-Methoxynonanol: The reduced form of 4-Methoxynonan-2-one.
4-Methoxybutan-2-one: A shorter chain analog with similar functional groups.
4-Methoxybenzaldehyde: Contains a methoxy group and a carbonyl group but with an aromatic ring.
Uniqueness: this compound is unique due to its specific structure, which combines a long aliphatic chain with a methoxy group and a ketone functionality. This combination imparts distinct chemical properties, making it valuable in various applications, especially in organic synthesis and industrial processes.
Properties
CAS No. |
916062-22-1 |
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Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
4-methoxynonan-2-one |
InChI |
InChI=1S/C10H20O2/c1-4-5-6-7-10(12-3)8-9(2)11/h10H,4-8H2,1-3H3 |
InChI Key |
BPHRKWVCSPQMIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC(=O)C)OC |
Origin of Product |
United States |
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